An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hexylpyridine
An In-depth Technical Guide to the Chemical and Physical Properties of 2-Hexylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hexylpyridine is an alkylpyridine, a class of heterocyclic aromatic organic compounds characterized by a pyridine ring substituted with an alkyl group. Specifically, 2-Hexylpyridine features a hexyl group at the second position of the pyridine ring. This compound and its derivatives are of interest in various fields, including flavor and fragrance industries, materials science, and as intermediates in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[1] This guide provides a comprehensive overview of the core chemical and physical properties of 2-Hexylpyridine, detailed experimental protocols for its synthesis and analysis, and visual representations of key experimental workflows.
Chemical and Physical Properties
The fundamental properties of 2-Hexylpyridine are summarized in the tables below, providing a clear reference for laboratory and research applications.
Table 1: General and Physical Properties of 2-Hexylpyridine
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Molecular Formula | C₁₁H₁₇N | [3][4][5] |
| Molecular Weight | 163.26 g/mol | [4][5][6] |
| Boiling Point | 225-227 °C at 760 mmHg | [2] |
| 100 °C at 10.00 mm Hg | [1] | |
| Density | 0.899 ± 0.06 g/cm³ (Predicted) | [3] |
| Specific Gravity | 0.892 to 0.902 @ 25 °C | [1][2] |
| Refractive Index | 1.480 to 1.490 @ 20 °C | [1][2] |
| Flash Point | 73.33 °C (164.00 °F) TCC | [1][2] |
| Solubility | Slightly soluble in water. Soluble in alcohol. | [2][3] |
| Vapor Pressure | 0.112 mmHg @ 25 °C (estimated) | [2] |
Table 2: Chemical Identifiers and Spectral Data of 2-Hexylpyridine
| Identifier/Data | Value | Source |
| CAS Number | 1129-69-7 | [4][5] |
| FEMA Number | 4948 | [1] |
| EINECS Number | 214-454-4 | [2] |
| InChI | InChI=1S/C11H17N/c1-2-3-4-5-8-11-9-6-7-10-12-11/h6-7,9-10H,2-5,8H2,1H3 | [4][5][6] |
| SMILES | CCCCCCC1=CC=CC=N1 | [6] |
| Mass Spectrum (Top 5 Peaks) | 93, 27, 39, 120, 28 | [6][7] |
Experimental Protocols
Synthesis of 2-Hexylpyridine via Kumada Cross-Coupling
This protocol describes a manganese-catalyzed Kumada cross-coupling reaction, a common method for forming carbon-carbon bonds.
Materials:
-
2-Chloropyridine
-
n-Hexylmagnesium chloride
-
MnCl₂(THF)₁.₆ (Manganese(II) chloride tetrahydrofuran complex)
-
Tetrahydrofuran (THF), anhydrous
-
Mesitylene (internal standard)
-
Saturated potassium carbonate (K₂CO₃) solution
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Silica gel
Procedure:
-
In a glovebox, charge a 20 mL scintillation vial with a solution of MnCl₂(THF)₁.₆ (3 mol%) in 3 mL of anhydrous THF.
-
Add 2-chloropyridine (1 equivalent) and mesitylene (1 equivalent) to the vial.
-
Stir the mixture for five minutes at room temperature.
-
Add the n-hexylmagnesium chloride solution (1.2 - 2.6 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Remove the reaction from the glovebox and quench with a saturated K₂CO₃ solution (3 mL) and EtOAc (3 mL).
-
Extract the organic layer with EtOAc (3 x 3 mL).
-
Dry the combined organic layers over MgSO₄.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product using a silica plug to yield 2-Hexylpyridine.[8]
Purification of 2-Hexylpyridine
This protocol outlines a general two-stage purification process adaptable for 2-Hexylpyridine, involving an initial liquid-liquid extraction followed by column chromatography.
Materials:
-
Crude 2-Hexylpyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Separatory funnel, beakers, Erlenmeyer flasks
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
Chromatography column
Procedure:
Part 1: Liquid-Liquid Extraction
-
Dissolve the crude 2-Hexylpyridine in DCM (approximately 10 mL of DCM per 1 g of crude product) in a separatory funnel.
-
Add an equal volume of 1 M HCl, shake vigorously, and allow the layers to separate. Drain and discard the upper aqueous layer.
-
Wash the organic layer sequentially with 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ for at least 30 minutes.
-
Filter the solution and concentrate using a rotary evaporator to obtain the partially purified product.[1]
Part 2: Column Chromatography
-
Determine an appropriate eluent system by running TLC plates with various ratios of hexanes and ethyl acetate to achieve an Rf value of approximately 0.3 for the target compound.
-
Prepare a silica gel column.
-
Dissolve the partially purified product in a minimal amount of the chosen eluent or a non-polar solvent.
-
Load the sample onto the top of the silica gel bed.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to yield purified 2-Hexylpyridine.[1]
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly suitable technique for the analysis of volatile compounds like 2-Hexylpyridine, providing both qualitative and quantitative information.
Materials and Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., DB-5ms)
-
2-Hexylpyridine standard
-
Suitable solvent (e.g., methanol, dichloromethane)
-
Volumetric flasks and microsyringes
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of 2-Hexylpyridine in a suitable solvent.
-
Create a series of calibration standards by serial dilution of the stock solution.
-
Prepare samples by dissolving or diluting them in the same solvent to a concentration within the calibration range.
-
-
Instrumentation and Analysis:
-
Set up the GC-MS instrument with appropriate parameters for column temperature program, injector temperature, and mass spectrometer settings.
-
Equilibrate the system until a stable baseline is achieved.
-
Inject a solvent blank, followed by the calibration standards and then the samples.
-
-
Data Analysis:
-
Identify the peak corresponding to 2-Hexylpyridine based on its retention time.
-
Confirm the identity of the peak by comparing its mass spectrum with a reference spectrum.
-
Create a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.
-
Determine the concentration of 2-Hexylpyridine in the samples from the calibration curve.[9]
-
Biological Activity
A comprehensive review of scientific literature indicates a notable gap in the documented biological activity of 2-Hexylpyridine specifically. While the broader class of pyridine derivatives has been extensively investigated and shown to possess a wide array of pharmacological properties—including antimicrobial, anticancer, and central nervous system effects—data pertaining to 2-Hexylpyridine's mechanism of action, quantitative biological data, and specific signaling pathways are not currently available in the public domain.[3] Future research is warranted to explore the potential biological activities of this compound.
Safety and Handling
2-Hexylpyridine is classified as harmful if swallowed and is a combustible liquid.[6][10] Standard laboratory safety precautions should be observed when handling this compound. It is recommended to work in a well-ventilated area, wear appropriate personal protective equipment (gloves, eye protection), and avoid contact with skin and eyes. Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated place.[10]
Conclusion
This technical guide provides a consolidated resource on the chemical and physical properties of 2-Hexylpyridine, along with adaptable, detailed protocols for its synthesis, purification, and analysis. The provided tables and workflows are intended to support researchers, scientists, and drug development professionals in their work with this compound. The absence of specific biological activity data highlights an area for future investigation, where the foundational information presented here can serve as a valuable starting point.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-hexyl pyridine, 1129-69-7 [thegoodscentscompany.com]
- 3. benchchem.com [benchchem.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Pyridine, 2-hexyl- [webbook.nist.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2-Hexylpyridine | C11H17N | CID 70797 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Hexylpyridine synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
